molecular formula C7H6FN3 B1461486 1-Azido-2-fluoro-4-methylbenzene CAS No. 864866-32-0

1-Azido-2-fluoro-4-methylbenzene

Cat. No.: B1461486
CAS No.: 864866-32-0
M. Wt: 151.14 g/mol
InChI Key: IIIVZTKTEDLFCE-UHFFFAOYSA-N
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Description

Significance of Aryl Azides in Advanced Organic Synthesis

Aryl azides are high-energy functional groups that serve as exceptionally versatile building blocks in modern organic chemistry. acs.org Their utility stems from a rich and diverse reaction portfolio. The azide (B81097) moiety can undergo a variety of transformations, most notably the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." scielo.br This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable heterocyclic scaffolds prevalent in medicinal chemistry, materials science, and bioconjugation. rsc.org

Beyond cycloadditions, aryl azides are well-established precursors to highly reactive nitrene intermediates upon thermal or photochemical activation. chemicalbook.com These nitrenes can engage in a range of reactions, including C-H and N-H insertion reactions, which are powerful tools for the synthesis of complex amines and nitrogen-containing heterocycles. Aryl azides are also fundamental in photoaffinity labeling (PAL), a technique used to identify and study ligand-protein interactions in chemical biology. wikipedia.org The ability to convert the amine group of anilines into an azide via diazotization makes a vast array of substituted aryl azides readily accessible for these applications. scielo.brlibretexts.org

Unique Aspects of Fluorine Substitution in Aromatic Systems and its Impact on Azide Reactivity

The introduction of fluorine atoms into an aromatic ring profoundly alters the molecule's physicochemical properties. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly influences the reactivity of nearby functional groups. nih.gov When appended to an aryl azide, fluorine atoms modulate the electronic character of both the aromatic ring and the azide moiety. This generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, enhancing its reactivity as a dipole in cycloaddition reactions and as an electrophile. rsc.org

Specifically, the placement of fluorine atoms can have distinct effects. For instance, studies on perfluoroaryl azides have shown that the highly electron-deficient nature of the ring allows for rapid reactions with nucleophiles and dipolarophiles, often without the need for metal catalysts. rsc.orggoogle.com Furthermore, fluorine substitution, particularly at the ortho position relative to the azide group, can influence the downstream chemistry of the photogenerated nitrene. It has been shown to retard the rate of ring expansion to a dehydroazepine, a common side-reaction, thereby favoring the desired bimolecular trapping of the singlet nitrene. libretexts.org

In the specific case of 1-Azido-2-fluoro-4-methylbenzene, the electronic environment is uniquely modulated by two opposing effects: the strong electron-withdrawing inductive effect of the ortho-fluorine atom and the electron-donating hyperconjugation and inductive effects of the para-methyl group. nih.govsigmaaldrich.com This push-pull substitution pattern is expected to create a nuanced reactivity profile, differentiating it from aryl azides with only electron-donating or electron-withdrawing groups.

Scope and Research Focus on this compound within Contemporary Chemical Research

While the broader class of fluorinated aryl azides is the subject of extensive research, dedicated studies focusing specifically on this compound are limited in publicly accessible scientific literature. Its isomer, 4-Azido-1-fluoro-2-methylbenzene, is commercially available, indicating a synthetic accessibility and interest in this substitution pattern. sigmaaldrich.com The primary route to this compound would logically proceed via the diazotization of the commercially available amine, 2-fluoro-4-methylaniline (B1213500) (CAS 452-80-2), followed by treatment with an azide source like sodium azide. matrix-fine-chemicals.comicrc.ac.irnih.gov

The research interest in this compound lies in its potential as a specialized building block. The specific ortho-fluoro and para-methyl substitution pattern makes it an intriguing substrate for several advanced applications:

Click Chemistry: It can serve as a component in CuAAC reactions to introduce a uniquely substituted aryl group into a target molecule, potentially tuning properties like lipophilicity, metabolic stability, and binding interactions in drug discovery programs.

Photochemical Reactions: The ortho-fluoro substituent is anticipated to influence the behavior of the nitrene generated upon photolysis, potentially leading to selective C-H insertion reactions useful in late-stage functionalization of complex molecules.

Materials Science: The tailored electronic properties could be exploited in the synthesis of novel polymers or functional materials where the triazole linkage or the fluorinated aromatic moiety imparts specific characteristics.

The compound represents a target for contemporary research aimed at expanding the toolbox of synthetic chemistry with precisely functionalized reagents for creating novel chemical entities with tailored properties.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

The following table lists the predicted physicochemical properties for this compound. These values are computationally derived and serve as estimations.

PropertyValue
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
XLogP3 2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bond Count 1
Exact Mass 151.05492 g/mol
Topological Polar Surface Area 44.1 Ų
Heavy Atom Count 11

Note: Values are predicted using computational models (e.g., PubChem and other chemical software) and may differ from experimental values.

Table 2: Comparative Analysis of Substituent Effects

This table provides a qualitative comparison of how the substituents in this compound are expected to influence its properties relative to its parent compounds.

CompoundSubstituentsExpected Effect on Azide Reactivity (in Cycloadditions)Key Features
1-Azido-4-methylbenzene para-Methyl (electron-donating)Standard reactivity, slightly enhanced by electron donation.Serves as a baseline for the effect of the methyl group. chemeo.comresearchgate.net
1-Azido-2-fluorobenzene ortho-Fluoro (electron-withdrawing)Increased reactivity due to strong inductive withdrawal. Potential steric hindrance from the ortho group.Highlights the activating and steric role of the ortho-fluoro substituent.
This compound ortho-Fluoro, para-MethylHigh reactivity due to the dominant electron-withdrawing ortho-fluoro group, slightly tempered by the para-methyl group. Unique electronic profile for fine-tuning applications.The combination of opposing electronic effects offers a distinct reactivity profile for specialized synthetic applications.

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIVZTKTEDLFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Pathways of 1 Azido 2 Fluoro 4 Methylbenzene

Fundamental Reactivity of the Azido (B1232118) Functional Group

The azide (B81097) functional group (–N₃) is a linear, 1,3-dipole with unique electronic properties that govern its chemical behavior. baseclick.eu Resonance structures illustrate the distribution of charge, with the terminal nitrogen atom being mildly nucleophilic and the internal nitrogen atom susceptible to electrophilic attack. wikipedia.orgnih.gov This dual reactivity allows aryl azides like 1-azido-2-fluoro-4-methylbenzene to participate in a wide array of chemical transformations.

The reactivity of the azido group in this compound is a tale of two nitrogens. The terminal nitrogen atom (Nγ) of the azide functional group is generally considered mildly nucleophilic. wikipedia.org Conversely, electrophiles tend to react at the internal nitrogen atom (Nα). wikipedia.org The electronic nature of the aryl ring, influenced by the fluorine and methyl substituents, modulates the nucleophilicity and electrophilicity of the azide moiety. For instance, aryl azides have additional resonance into the adjoining π-system, which influences their reactivity. nih.gov

This differential reactivity is fundamental to many of the reactions that aryl azides undergo. For example, in cycloaddition reactions, the nucleophilic terminal nitrogen often initiates the attack on the electrophilic partner.

A hallmark of azide chemistry is the facile extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for many reactions. wikipedia.org This process can be initiated by either heat (thermolysis) or light (photolysis), leading to the formation of a highly reactive intermediate known as a nitrene. wikipedia.orgresearchgate.net

Nitrene Formation from this compound:

Thermolysis/Photolysis: Heating this compound or exposing it to ultraviolet radiation can induce the loss of a nitrogen molecule. wikipedia.org

Reactive Intermediate: This process generates the corresponding 2-fluoro-4-methylphenylnitrene, a species with a nitrogen atom that has only six valence electrons. wikipedia.orgrsc.org

Nitrenes are highly reactive and can exist in either a singlet or triplet state, with the triplet state being thermodynamically more stable. wikipedia.org The spin state of the nitrene influences its subsequent reactions. Singlet nitrenes typically undergo concerted reactions, while triplet nitrenes react in a stepwise manner. wikipedia.org The generated 2-fluoro-4-methylphenylnitrene can undergo various transformations, including C-H insertion, aziridination of alkenes, and rearrangement reactions. wikipedia.orgresearchgate.net The presence of substituents on the aromatic ring can influence the reaction pathways of the resulting aryl nitrene. For example, aryl nitrenes can undergo ring expansion to form seven-membered ring cumulenes or ring-opening reactions to form nitriles. wikipedia.org

Table 1: Generation and Reactivity of Nitrenes

Method of Generation Intermediate Subsequent Reactions
Thermolysis of azide Singlet or Triplet Nitrene C-H bond amination, alkene aziridination, rearrangements wikipedia.orgrsc.org
Photolysis of azide Singlet or Triplet Nitrene C-H bond amination, alkene aziridination, rearrangements wikipedia.orgrsc.org

Cycloaddition Reactions

The azido group's 1,3-dipolar nature makes it an excellent participant in cycloaddition reactions, particularly [3+2] cycloadditions. wikipedia.org These reactions are powerful tools for the synthesis of five-membered heterocyclic rings.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. ijrpc.comorganic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgnih.gov In the context of this compound, this reaction allows for its facile conjugation to a wide variety of alkyne-containing molecules.

The generally accepted mechanism for the CuAAC reaction involves the following key steps:

Formation of Copper(I) Acetylide: A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne to form a copper(I) acetylide intermediate. organic-chemistry.orgwikipedia.org

Coordination of the Azide: The azide, in this case this compound, coordinates to the copper acetylide. organic-chemistry.org

Cyclization: An intramolecular cyclization occurs to form a six-membered copper-containing intermediate. organic-chemistry.org

Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org

The CuAAC reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgekb.eg

Beyond the well-known CuAAC reaction, this compound can participate in [3+2] cycloaddition reactions with a variety of other dipolarophiles. wikipedia.org These reactions, often referred to as Huisgen 1,3-dipolar cycloadditions, provide access to a diverse range of five-membered heterocycles. wikipedia.orgijrpc.com

The reactivity in these cycloadditions is often explained by frontier molecular orbital (FMO) theory. acs.org The reaction can be controlled by either the interaction of the Highest Occupied Molecular Orbital (HOMO) of the azide with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. acs.orgnih.gov Electron-deficient azides tend to react faster with electron-rich dipolarophiles in what is known as an inverse-electron-demand cycloaddition. acs.orgnih.gov

Examples of Dipolarophiles:

Alkenes: Reaction with alkenes leads to the formation of triazoline rings. acs.org

Alkynes: Uncatalyzed cycloaddition with alkynes, though typically requiring higher temperatures than the CuAAC, can yield a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

Enamines and Enolates: Electron-rich enamines and enolates can react readily with aryl azides. acs.orgdiva-portal.org

Nitriles: Azides can also undergo cycloaddition with nitriles to form tetrazoles.

Table 2: Substrates for [3+2] Cycloaddition with this compound

Substrate Product
Alkyne 1,2,3-Triazole youtube.com
Alkene Triazoline
Nitrile Tetrazole
Enamine Triazoline diva-portal.org

Azide-Aldehyde-Amine Cycloaddition and Triazoline Rearrangements

Aryl azides can participate in three-component reactions with aldehydes and amines to form triazolines. synthical.com This reaction likely proceeds through the formation of an enamine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with the azide. researchgate.net

The resulting triazoline rings can be unstable and may undergo rearrangement. researchgate.net For example, thermal or acid-catalyzed rearrangement of triazolines can lead to the formation of other heterocyclic systems or acyclic products. diva-portal.orgresearchgate.net These rearrangements often involve the loss of nitrogen gas and can provide synthetic routes to complex nitrogen-containing molecules. One notable rearrangement is the formation of aryl amides from the reaction of aryl azides with aldehydes in the presence of a base, which is proposed to proceed through a triazoline intermediate. researchgate.net

Radical Reaction Pathways

Aryl azides like this compound can participate in reactions proceeding through radical intermediates. These processes are often initiated by catalysts or specific reaction conditions that promote the homolytic cleavage of bonds, leading to cascade events or targeted bond formations.

Metalloradical catalysis (MRC) offers a powerful method for C-H amination using azides as a nitrogen source, proceeding under neutral and non-oxidative conditions. nih.gov While specific studies on this compound are not prevalent, the mechanism can be inferred from related systems, such as those using Co(II)-based metalloradical catalysts. nih.gov In these reactions, the catalyst activates the azide, leading to the formation of a metalloradical intermediate that facilitates the cleavage of a C-H bond and the subsequent formation of a C-N bond, with dinitrogen gas as the sole byproduct. nih.gov

This catalytic system is known to be effective for the amination of a wide range of C(sp³)–H bonds, including those adjacent to aromatic rings (benzylic), heteroaromatic rings, and even electron-deficient C-H bonds. nih.gov The process is characterized by high functional group tolerance and can achieve excellent stereoselectivity. nih.gov For this compound, this pathway could theoretically be exploited for intramolecular C-H amination if a suitable C-H bond is present in an adjacent alkyl chain, or for intermolecular amination of an external substrate.

Radical cascade reactions involve a sequence of radical-mediated steps where the product of one reaction becomes the substrate for the next. Aryl azides can act as radical acceptors in such processes. For instance, a radical can add to the terminal nitrogen of the azide group. This can initiate a cascade, leading to the formation of complex heterocyclic structures.

An example of a related radical process is azidofluorination, where an azide radical adds to an alkene, followed by a fluorine atom transfer. d-nb.info While this is an addition to a double bond, it illustrates the principle of azides participating in radical reactions. The development of radical addition/fluorination of α-fluorostyrenes provides a pathway to β-aryl-β,β-difluoroamino motifs, showcasing how azide functionality can be incorporated through radical mechanisms. d-nb.info

Nitrene Chemistry and Insertion Reactions

The most characteristic reactions of aryl azides involve the formation of nitrenes. perlego.comwikipedia.org Nitrenes (R-N) are highly reactive, electron-deficient nitrogen species that are analogues of carbenes. wikipedia.orgslideshare.net They are typically generated from azides through thermolysis or photolysis, which causes the expulsion of nitrogen gas. wikipedia.org The resulting aryl nitrene derived from this compound would be a key intermediate in various transformations.

Nitrenes can exist in two electronic states: singlet and triplet. wikipedia.orgslideshare.net The ground state is typically the triplet state, which is more stable. researchgate.net The initial decomposition of an azide precursor generally produces the singlet nitrene, which can then undergo intersystem crossing to the more stable triplet state. wikipedia.org The energy difference between singlet and triplet states is significantly larger for nitrenes than for carbenes. slideshare.net

The reactivity of the nitrene is highly dependent on its spin state. perlego.comslideshare.net

Singlet Nitrenes: These species behave as electrophiles and typically undergo concerted reactions. For example, insertion into a C-H bond occurs in a single step, leading to the retention of stereochemistry at a chiral center. slideshare.net

Triplet Nitrenes: These behave as diradicals and react in a stepwise manner. perlego.com Insertion into a C-H bond involves an initial hydrogen atom abstraction to form two radical species, followed by radical recombination. slideshare.net This two-step process allows for rotation around single bonds, potentially leading to a mixture of stereoisomers.

FeatureSinglet NitreneTriplet Nitrene
Spin State Electrons have anti-parallel spins (paired)Electrons have parallel spins (unpaired)
Generation Initial product of azide photolysis/thermolysis wikipedia.orgFormed by intersystem crossing from the singlet state slideshare.net
Reactivity Concerted, stereospecific reactions slideshare.netStepwise, radical-like reactions, stereoselective slideshare.net
Insertion Mechanism Direct insertion via a three-center transition state perlego.comHydrogen abstraction followed by radical recombination

Nitrene intermediates are renowned for their ability to insert into C-H and N-H bonds, forming new amines or amides. perlego.comslideshare.net This reaction can occur intramolecularly or intermolecularly.

Intramolecular Insertion: If the aryl azide has an alkyl side chain with accessible C-H bonds, the generated nitrene can insert into one of these bonds to form a new heterocyclic ring system. For example, the photochemical decomposition of azido-indanes leads to the formation of various aza-azulene derivatives through intramolecular insertion and ring expansion. rsc.org Similarly, the nitrene generated from this compound could potentially insert into the C-H bonds of the methyl group, although this is generally less favorable than other pathways for simple aryl nitrenes. A more common fate for aryl nitrenes is ring expansion to a seven-membered azacycloheptatetraene. researchgate.net

Intermolecular Insertion: In the presence of a suitable substrate, the nitrene can insert into C-H or N-H bonds of another molecule. This is a powerful method for C-N bond formation. Catalysts, such as those based on rhodium or cobalt/palladium bimetallic complexes, can facilitate these intermolecular reactions, making them more efficient and selective. researchgate.net

Other Key Transformation Mechanisms

Beyond radical and nitrene insertion pathways, aryl azides can participate in other important reactions, most notably cycloadditions.

[3+2] Cycloaddition (Huisgen Cycloaddition): The azide group can act as a 1,3-dipole and react with various dipolarophiles, such as alkynes or alkenes, to form five-membered heterocyclic rings. The reaction with alkynes is particularly well-known and leads to the formation of 1,2,3-triazoles. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (CuAAC) or ruthenium salts, which allows the reaction to proceed under mild conditions with high regioselectivity. nih.gov

Reaction with Amines: Some fluorinated azides have been shown to undergo [3+2] cycloaddition with primary amines, which proceeds through a nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization to form tetrazoles. nih.gov

Reduction of the Azido Group to Amines

The conversion of the azido group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. For this compound, this reduction yields the corresponding 2-Fluoro-4-methylaniline (B1213500), a valuable intermediate in medicinal and materials chemistry. ossila.comsynquestlabs.com This transformation can be accomplished through several reliable methods, including catalytic hydrogenation, reduction with metal hydrides, and the Staudinger reaction. wikipedia.orgorganic-chemistry.orgopenstax.org

Catalytic Hydrogenation: This is a common and often clean method for azide reduction. The reaction involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney Nickel. organic-chemistry.org The process is typically efficient and proceeds under mild conditions, with nitrogen gas as the only byproduct.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting azides to amines. openstax.orglibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. Following the reduction step, an aqueous workup is necessary to protonate the resulting amino anion and to decompose the aluminum salts. Sodium borohydride (NaBH₄) can also be used, often in the presence of a catalyst such as cobalt(II) chloride (CoCl₂) or in specific solvent systems like isopropanol. organic-chemistry.orgcmu.edu

Staudinger Reaction: The Staudinger reaction provides a mild pathway for the reduction of azides that avoids the use of metal catalysts or harsh hydrides. nih.govrsc.org The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃). This initially forms a phosphazide intermediate, which then loses dinitrogen gas upon hydrolysis to produce the amine and the corresponding phosphine oxide.

The table below summarizes various research findings on the reduction of aryl azides to primary amines, with conditions applicable to this compound.

MethodReagents and ConditionsProductKey Features
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, Ethanol, Room Temperature2-Fluoro-4-methylanilineClean reaction with N₂ as the only byproduct; high yields. organic-chemistry.org
Metal Hydride Reduction1. LiAlH₄, THF, 0 °C to Room Temperature 2. H₂O workup2-Fluoro-4-methylanilinePowerful and rapid reduction; requires anhydrous conditions. openstax.org
Staudinger Reaction1. PPh₃, THF, Room Temperature 2. H₂O2-Fluoro-4-methylanilineVery mild conditions; tolerant of many functional groups. rsc.org
Catalytic Borohydride ReductionNaBH₄, CoCl₂·6H₂O, Water, 25 °C2-Fluoro-4-methylanilineChemoselective reduction in aqueous media. organic-chemistry.org
Tin-Catalyzed Borohydride ReductionNaBH₄, catalytic tin(IV) 1,2-benzenedithiolate, THF/H₂O2-Fluoro-4-methylanilineExcellent yields under very mild conditions. cmu.edu

Nucleophilic Substitution Reactions Involving the Azido Group

The azido group in aryl azides is electrophilic at its terminal nitrogen atom, making it susceptible to attack by various nucleophiles. rsc.orgnih.gov While the azide itself is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr), its electronic properties influence the reactivity of other substituents on the aromatic ring, such as the fluorine atom. However, this section focuses on reactions where the azido group is directly involved in a nucleophilic interaction.

Reaction with Phosphines (Staudinger Reaction): As mentioned in the previous section, the reaction of an azide with a phosphine is initiated by the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide. rsc.org This forms a linear phosphazide intermediate, which is central to the Staudinger ligation and reduction processes.

Reaction with Thioacids: Aryl azides can react with thioacids to form amides. The mechanism depends on the electronic nature of the azide. For electron-poor azides, the reaction can proceed through a nucleophilic attack of the thiocarboxylate sulfur atom on the terminal nitrogen of the azide, leading to a linear adduct that subsequently rearranges and eliminates nitrogen and sulfur to form the amide. nih.gov

[3+2] Cycloadditions (Huisgen Cycloaddition): Although mechanistically distinct from substitution, the well-known copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions begin with the interaction of the azide with the alkyne. wikipedia.orgdiva-portal.org These "click chemistry" reactions are initiated by the nucleophilic character of one reactant and the electrophilic character of the other, leading to the formation of a stable triazole ring. The electronic properties of the fluoro and methyl groups on the benzene (B151609) ring of this compound would influence the rate and regioselectivity of such cycloadditions. diva-portal.org

The table below details research findings on nucleophilic reactions involving the aryl azide group.

NucleophileReaction TypeIntermediate/ProductReaction Conditions
Triphenylphosphine (PPh₃)Staudinger ReactionPhosphazide intermediate, leading to 2-Fluoro-4-methylanilineAnhydrous THF or other aprotic solvents, followed by hydrolysis. rsc.org
Thioacetic acidAmide FormationN-(2-fluoro-4-methylphenyl)acetamideTypically requires thermal or catalytic activation. nih.gov
Terminal Alkynes (e.g., Phenylacetylene)[3+2] Cycloaddition1,2,3-Triazole derivativeRequires a copper(I) catalyst (CuAAC) or a strained alkyne (SPAAC). wikipedia.orgdiva-portal.org
Hydrogen Sulfide (HS⁻)ReductionInitial adduct at the terminal nitrogen, leading to 2-Fluoro-4-methylanilineNucleophilic attack by the hydrosulfide ion (HS⁻) is the key initiating step. nih.gov

Acid-Mediated Denitrogenation Pathways

In the presence of strong acids, aryl azides can undergo denitrogenation (loss of N₂) to generate highly reactive intermediates, such as aryl nitrenium ions. researchgate.net These electrophilic species can then participate in a variety of subsequent reactions, including intramolecular cyclizations or intermolecular reactions with available nucleophiles.

The general mechanism begins with the protonation of the terminal nitrogen of the azido group. This is followed by the elimination of a molecule of nitrogen gas, a thermodynamically favorable process, to form a singlet aryl nitrene or, more likely in strong acid, a protonated nitrene (a nitrenium ion). researchgate.net The fate of this reactive intermediate is highly dependent on the reaction conditions and the structure of the starting azide. For this compound, the resulting nitrenium ion could be trapped by a nucleophile or undergo rearrangement. For instance, treatment of benzylic azides with strong acids like triflic acid is known to induce nitrogen elimination and rearrangement. researchgate.net While aryl azides are generally more stable, strong acid catalysis can promote similar pathways, leading to complex molecular transformations.

The table below outlines potential pathways based on established acid-mediated reactions of aryl azides.

Acid CatalystProposed IntermediatePotential Subsequent ReactionPotential Product Type
Triflic Acid (TfOH)2-Fluoro-4-methylphenylnitrenium ionTrapping by a nucleophilic solvent (e.g., H₂O)Substituted aminophenol derivative.
Lewis Acids (e.g., TiCl₄, AlCl₃)Lewis acid-azide complex, leading to a nitrenium ionIntramolecular cyclization (if a suitable group is present)Heterocyclic compounds.
Concentrated Sulfuric Acid (H₂SO₄)2-Fluoro-4-methylphenylnitrenium ionReaction with an aromatic solvent (e.g., Benzene)Diarylamine derivative.

Theoretical and Computational Investigations of 1 Azido 2 Fluoro 4 Methylbenzene

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic makeup of 1-Azido-2-fluoro-4-methylbenzene and how this structure dictates its reactivity. These studies typically involve solving the Schrödinger equation for the molecule, often using approximations to make the calculations feasible. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide insights into molecular orbital (MO) energies and distributions.

The electronic properties of aryl azides are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Calculated Electronic Properties of Substituted Azidobenzenes

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Azidobenzene -6.5 -0.8 5.7
1-Azido-2-fluorobenzene -6.7 -1.0 5.7
1-Azido-4-methylbenzene -6.3 -0.7 5.6
This compound (Predicted) -6.4 -0.9 5.5

Note: The data in this table are representative values based on typical computational results for related compounds and are intended for illustrative purposes.

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become the workhorse of computational chemistry for investigating complex chemical reactions due to its favorable balance of accuracy and computational cost. DFT methods are used to map the potential energy surface (PES) for reactions involving this compound, such as thermal decomposition (nitrene formation) or [3+2] cycloadditions (click chemistry).

By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate detailed reaction mechanisms. For instance, in a 1,3-dipolar cycloaddition reaction with an alkyne, DFT can be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism. The calculations can also predict the regioselectivity of the reaction—that is, which of the possible isomeric products is favored. The presence of the fluoro and methyl substituents on the benzene (B151609) ring can influence both the activation energy and the thermodynamics of the reaction, and DFT is an ideal tool to quantify these effects. rsc.org

DFT calculations often incorporate solvent effects, using models like the Polarizable Continuum Model (PCM), to provide a more realistic description of reactions that occur in solution. researchgate.net This allows for a direct comparison between theoretical predictions and experimental observations.

Computational Insights into Intermediate Species and Transition States

A key strength of computational chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. For this compound, a primary reaction pathway is its thermal or photochemical decomposition to form a highly reactive nitrene intermediate (2-fluoro-4-methylphenylnitrene).

Computational methods can precisely determine the geometry, energy, and vibrational frequencies of the transition state leading to nitrene formation. The activation energy (the energy difference between the reactant and the transition state) is a critical factor determining the rate of the reaction. DFT calculations can predict this barrier, providing insight into the thermal stability of the parent azide (B81097). researchgate.net

Furthermore, the electronic state of the resulting nitrene (singlet or triplet) can be predicted. The singlet and triplet nitrenes have different geometries and reactivities, and understanding which state is more stable is crucial for predicting subsequent reaction products. For aryl nitrenes, the singlet state is often the ground state or very close in energy to the triplet state.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

Reaction Species Relative Energy (kcal/mol)
Thermal Decomposition This compound 0.0
Transition State for N₂ extrusion +28.5
2-Fluoro-4-methylphenylnitrene + N₂ -10.2
1,3-Dipolar Cycloaddition Reactants (Azide + Propyne) 0.0
Transition State +15.5
Triazole Product -35.0

Note: These energy values are hypothetical and serve as illustrations of typical results obtained from DFT calculations on similar aryl azide reactions.

Modeling of Substituent Effects on Azide Reactivity

The reactivity of the azide group in this compound is modulated by the electronic effects of the fluorine and methyl substituents on the benzene ring. Computational modeling allows for a systematic investigation of these substituent effects. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The methyl group at the para position has a weak electron-donating inductive effect (+I) and a hyperconjugative effect.

These effects alter the electron density on the azide group and the aromatic ring, which in turn influences the molecule's reactivity in various reactions. libretexts.org For example, in electrophilic aromatic substitution reactions, the combined effects of the substituents would direct incoming electrophiles. More relevant to azide chemistry, these substituents impact the dipole moment of the azide group and its HOMO/LUMO energies, affecting its reactivity in 1,3-dipolar cycloadditions. Electron-withdrawing groups can sometimes increase the rate of cycloaddition by lowering the LUMO energy of the azide, making it more susceptible to attack by the HOMO of the dipolarophile.

Quantitative assessment of these effects can be achieved by calculating various electronic parameters, such as atomic charges (e.g., using Natural Bond Orbital analysis) and molecular electrostatic potential (MEP) maps. These calculations can reveal how the electron distribution across the molecule is perturbed by the substituents, providing a rationale for observed trends in reactivity.

Table 3: Illustrative Natural Bond Orbital (NBO) Charges on Azide Nitrogen Atoms

Compound Charge on Nα (atom attached to ring) Charge on Nβ (central atom) Charge on Nγ (terminal atom)
Azidobenzene -0.30 +0.25 -0.45
1-Azido-4-nitrobenzene (EWG) -0.28 +0.26 -0.42
1-Azido-4-methoxybenzene (EDG) -0.32 +0.24 -0.48
This compound (Predicted) -0.29 +0.25 -0.44

Note: Data are representative and illustrate the influence of electron-donating (EDG) and electron-withdrawing (EWG) groups on the charge distribution in the azide moiety. NBO charges are given in elementary charge units (e).

Advanced Spectroscopic Characterization Methods in Azide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-Azido-2-fluoro-4-methylbenzene in solution. By analyzing various NMR-active nuclei (¹H, ¹³C, ¹⁹F), one can confirm the connectivity of atoms and probe the electronic environment within the molecule.

The substitution pattern on the benzene (B151609) ring of this compound results in a unique set of signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts and coupling constants are diagnostic for the relative positions of the azide (B81097), fluorine, and methyl groups.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. Based on known substituent effects, the proton ortho to the fluorine atom (H-3) would likely appear as a doublet of doublets, coupled to the adjacent aromatic proton (H-5) and the fluorine atom. The other two aromatic protons (H-5 and H-6) would also exhibit splitting due to coupling with each other and the fluorine atom. The methyl group (CH₃) at the C-4 position would appear as a singlet in the upfield region, typically around 2.2-2.4 ppm. libretexts.orgyoutube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the methyl carbon. The carbon directly attached to the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly shifted downfield. The carbon bearing the azide group (C-1) is also shifted downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic donating (CH₃) and withdrawing/donating (N₃, F) nature of the substituents. compoundchem.com

¹⁹F NMR Spectroscopy: Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is an essential technique for characterizing fluorinated organic compounds. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. The signal will be split into a multiplet due to coupling with the ortho (H-3) and meta (H-6, H-5) protons. wikipedia.org The chemical shift for a fluorine atom ortho to an alkyl group in a toluene (B28343) derivative is well-documented. colorado.edu

Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
¹HAromatic H-3~6.9 - 7.1dd, ³JHH ≈ 8.0 Hz, ³JHF ≈ 9.0 Hz
¹HAromatic H-5~7.0 - 7.2dd, ³JHH ≈ 8.0 Hz, ⁴JHF ≈ 5.0 Hz
¹HAromatic H-6~6.8 - 7.0t (or dt), ³JHH ≈ 8.0 Hz, ⁵JHF ≈ 2.5 Hz
¹HMethyl (-CH₃)~2.3s
¹³CC-1 (-N₃)~138 - 142d, ²JCF ≈ 15-20 Hz
¹³CC-2 (-F)~155 - 160d, ¹JCF ≈ 240-250 Hz
¹³CC-3~115 - 118d, ²JCF ≈ 20-25 Hz
¹³CC-4 (-CH₃)~135 - 139d, ³JCF ≈ 3-5 Hz
¹³CC-5~130 - 133s
¹³CC-6~118 - 122d, ³JCF ≈ 3-5 Hz
¹³CMethyl (-CH₃)~20 - 22s
¹⁹FAromatic C-F~ -115 to -125m

Beyond simple structural confirmation, advanced NMR techniques are invaluable for studying the reactivity of aryl azides. sapub.org For instance, in reactions such as the Staudinger reduction or cycloadditions, in-situ NMR monitoring can track the consumption of the azide reactant and the formation of products over time, providing kinetic data.

Two-dimensional (2D) NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish through-space proximity between atoms, confirming conformational preferences. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for assigning quaternary carbons by correlating them with protons two or three bonds away. Furthermore, isotopic labeling studies, for example using ¹⁵N-labeled sodium azide during synthesis, would allow the use of ¹⁵N NMR to directly probe the fate of the azide nitrogen atoms during a reaction, offering definitive mechanistic insights.

Mass Spectrometry Techniques for Intermediates and Products

Mass spectrometry is a key technique for determining the molecular weight of this compound and for analyzing its fragmentation, which can confirm its structure and be used to identify products in a reaction mixture.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₆FN₃), the calculated exact mass can be used to confirm its identity with high confidence.

The fragmentation pattern in mass spectrometry is also highly informative. Aryl azides typically exhibit a characteristic primary fragmentation pathway involving the loss of a neutral nitrogen molecule (N₂), which has a mass of 28.0061 Da. researchgate.netdtic.mil The resulting aryl nitrene radical cation is highly reactive and can undergo further rearrangements and fragmentations, such as the loss of HCN, to produce a series of daughter ions that are diagnostic for the original structure. researchgate.net

Expected HRMS Fragmentation Data for this compound

Ion Formula Calculated m/z Description
[M]⁺˙[C₇H₆FN₃]⁺˙151.0545Molecular Ion
[M - N₂]⁺˙[C₇H₆F]⁺˙123.0484Loss of neutral N₂
[M - N₂ - H]⁺[C₇H₅F]⁺122.0406Loss of H radical from nitrene
[M - N₂ - HCN]⁺˙[C₆H₅]⁺˙77.0391Loss of HCN from ring-expanded intermediate

Online or real-time reaction monitoring provides dynamic information about the species present in a reaction vessel. fossiliontech.com Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for this purpose, as it can transfer ions from solution into the gas phase with minimal fragmentation. nih.gov By continuously introducing a small aliquot of a reaction mixture into an ESI source, one can monitor the intensity of the ion corresponding to the starting material (this compound), any intermediates, and the final products as a function of time. waters.com

Infrared Spectroscopy for Azide Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method for confirming the presence of specific functional groups in a molecule. The azide group (–N₃) has highly characteristic absorption bands that make it easy to identify. researchgate.net

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This peak typically appears in the region of 2100–2150 cm⁻¹. researchgate.net A second, weaker absorption corresponding to the symmetric stretch is expected around 1250–1350 cm⁻¹. khanacademy.orgyoutube.com The presence of the strong peak near 2100 cm⁻¹ is definitive evidence for the incorporation of the azide functional group into the molecule. Other expected bands include C-H stretches for the aromatic ring and methyl group (around 2900-3100 cm⁻¹) and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Azide (-N₃)Asymmetric Stretch2100 - 2150Strong, Sharp
Azide (-N₃)Symmetric Stretch1250 - 1350Weak to Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-H (in CH₃)Stretch2850 - 3000Medium
Aromatic C=CStretch1450 - 1600Medium to Strong
C-FStretch1100 - 1250Strong

Other Analytical Techniques for Complex Characterization (e.g., XRD, FT-IR, TEM, SEM, XPS, EDX for catalysts/nanocomposites)

Beyond primary structural elucidation, a range of spectroscopic and microscopic techniques are indispensable for characterizing azides, especially when they are part of larger, functional materials. These methods provide insights into the crystalline structure, molecular vibrations, surface morphology, and elemental composition of azide-containing materials.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a powerful tool for identifying the presence of the azide functional group (-N₃). The azide group exhibits a characteristic strong and sharp antisymmetric stretching vibration, which appears in a relatively uncongested region of the infrared spectrum, typically between 2100 and 2180 cm⁻¹. researchgate.netnih.gov This distinct peak serves as a reliable diagnostic marker for the successful incorporation of an azide group into a molecule. For aromatic azides, the exact position of this band can be influenced by the electronic effects of other substituents on the benzene ring. nih.gov For instance, in a study of various azido-1,2,4-triazoles, the azide stretching vibration was a key marker for confirming synthesis. nih.gov In the context of this compound, the FT-IR spectrum would be expected to show this characteristic azide peak, with its precise wavenumber influenced by the fluoro and methyl groups.

Illustrative FT-IR Data for Analogous Aromatic Azides

Compound Name Azide (N₃) Antisymmetric Stretch (cm⁻¹) Reference
Phenyl azide ~2114 nih.gov
[4-(Sulfonylazide)phenyl]-1-azide 2089 - 2180 researchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction is primarily used to determine the crystal structure of solid materials. For a crystalline azide compound, powder XRD (PXRD) can provide a unique "fingerprint" pattern, confirming its specific polymorphic form and assessing its purity. libretexts.orgamericanpharmaceuticalreview.com The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law. libretexts.orgamericanpharmaceuticalreview.com In the context of azide research, XRD is crucial for characterizing the structure of novel energetic materials or metal-azide coordination polymers. thermofisher.comresearchgate.net For instance, XRD was used to monitor photochemical changes in sodium azide under pressure and to characterize the crystalline products formed. thermofisher.comresearchgate.net While a single crystal structure of this compound is not publicly available, XRD would be the definitive method to establish its solid-state structure.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital for visualizing the morphology and structure of materials at the nano- and microscale. researchgate.net These techniques are not typically used to analyze small molecules like this compound directly, but they are essential when such molecules are used to functionalize surfaces or create nanocomposites.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of a material. researchgate.net For example, if this compound were used to modify a catalyst surface, SEM could be used to image the surface morphology before and after modification.

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the visualization of the internal structure of materials, such as the size, shape, and distribution of nanoparticles within a composite. researchgate.net In studies involving azide-functionalized nanocomposites, TEM is used to confirm the structure and dispersion of the nanomaterial components. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX)

XPS and EDX are surface-sensitive techniques used to determine the elemental composition and chemical states of atoms on a material's surface.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides detailed information about the chemical environment of elements within the top few nanometers of a surface. rockymountainlabs.comyoutube.com In azide chemistry, XPS is particularly useful for confirming the presence and integrity of the azide group on functionalized surfaces. The N1s spectrum of an azide typically shows two distinct peaks corresponding to the central, positively charged nitrogen atom and the two terminal, negatively charged nitrogen atoms, often in a 1:2 intensity ratio. thermofisher.comnih.govazom.com This technique has been used to characterize perfluorophenylazide-modified surfaces, where the N1s peaks were assigned to the different nitrogen atoms within the azido (B1232118) group. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX) is often coupled with SEM and provides elemental analysis of a larger sample volume compared to XPS. rockymountainlabs.com It detects characteristic X-rays emitted from a sample bombarded with an electron beam. rockymountainlabs.com In the characterization of an azide-containing catalyst or nanocomposite, EDX can provide a rapid elemental map, confirming the distribution of elements (like carbon, nitrogen, and fluorine from this compound) across the material. researchgate.net

Illustrative Spectroscopic Data for Analogous Compounds

Due to the specific nature of this compound, detailed, published spectroscopic data is not widely available. However, data from analogous compounds can provide an expected range for its characteristic spectral features.

Table 1: Physical Properties of Analogous Aromatic Azides

Property 1-Azido-4-methylbenzene 1-Azido-4-fluorobenzene
Molecular Formula C₇H₇N₃ C₆H₄FN₃
Molecular Weight 133.15 g/mol nih.gov 137.11 g/mol nih.govsigmaaldrich.com
Physical State Colorless to pale yellow liquid/solid ontosight.ai Liquid fluorochem.co.ukcymitquimica.com
Melting Point 25-30 °C ontosight.ai Not available

| Boiling Point | 120-125 °C at 10 mmHg ontosight.ai | 35-36 °C fluorochem.co.uk |

Table 2: NMR Spectroscopic Data for 1-Azido-4-methylbenzene (in CDCl₃)

Type Chemical Shift (δ) ppm
¹H NMR 7.20 - 7.24 (m, 6H), 2.39 (s, 3H)

| ¹³C NMR | 139.45, 137.74, 134.20, 133.34, 130.01, 129.23, 128.90, 128.62, 126.90, 125.08, 21.27 |

Note: The provided NMR data rsc.org is for a triazole derivative of 1-azido-4-methylbenzene, illustrating the expected proton and carbon environments.

Chemical Reactivity and Derivatization Strategies for 1 Azido 2 Fluoro 4 Methylbenzene

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The azide (B81097) functionality of 1-Azido-2-fluoro-4-methylbenzene is a key reactive handle for the synthesis of various nitrogen-containing heterocycles, primarily through cycloaddition reactions or multi-step pathways involving initial reduction of the azide.

Triazoles, Tetrazoles, and Imidazoles via Cycloaddition

The 1,3-dipolar nature of the azide group is central to the construction of five-membered aromatic rings containing multiple nitrogen atoms.

Triazoles: The most prominent reaction for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The copper(I)-catalyzed version of this reaction (CuAAC) proceeds with high efficiency and complete regioselectivity, yielding 1,4-disubstituted triazoles. researchgate.netdiva-portal.org When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, the corresponding 1-(2-fluoro-4-methylphenyl)-4-substituted-1H-1,2,3-triazole is formed. The presence of fluorine-containing substituents on the aryl azide has been shown to produce 1,4-disubstituted products with high regioselectivity. acs.org

Tetrazoles: Tetrazoles can be synthesized via the [3+2] cycloaddition of azides with nitriles. nih.gov This reaction often requires a catalyst, such as zinc or copper salts, and may necessitate elevated temperatures. An alternative multicomponent approach involves the reaction of an amine, triethyl orthoformate, and sodium azide. acs.orgnih.gov For derivatization of the title compound, the direct cycloaddition with a nitrile would yield a 1,5-disubstituted tetrazole bearing the 2-fluoro-4-methylphenyl group at the N1 position.

Imidazoles: The synthesis of imidazoles from this compound is typically a two-step process. First, the corresponding 1,2,3-triazole is synthesized via CuAAC. Subsequently, this triazole can undergo a rhodium(II)-catalyzed transannulation reaction with a nitrile, where the triazole ring is converted into an imidazole ring. acs.org This method provides access to highly substituted, regioisomerically pure N-aryl imidazoles. rsc.org

Table 1: Cycloaddition Reactions for Heterocycle Synthesis

Heterocycle Reaction Type Reactant Catalyst/Conditions Product
Triazole 1,3-Dipolar Cycloaddition (CuAAC) Terminal Alkyne Cu(I) salt (e.g., CuI) 1-(2-fluoro-4-methylphenyl)-4-substituted-1H-1,2,3-triazole
Tetrazole [3+2] Cycloaddition Nitrile Lewis Acid (e.g., ZnCl₂) 1-(2-fluoro-4-methylphenyl)-5-substituted-1H-tetrazole
Imidazole Rh-catalyzed Transannulation Nitrile Rh₂(OAc)₄ / Heat 1-(2-fluoro-4-methylphenyl)-substituted-1H-imidazole (from triazole)

Pyrroles, Benzimidazoles, and Quinolines

The synthesis of these heterocycles from this compound generally requires a preliminary reduction of the azide group to the corresponding primary amine, 2-fluoro-4-methylaniline (B1213500). This transformation is a critical step that opens up a wide range of classical synthetic routes.

Pyrroles: While some specialized methods exist for pyrrole synthesis from dienyl azides, a more general approach using the title compound involves its reduction to 2-fluoro-4-methylaniline. acs.org This aniline can then be used in established pyrrole syntheses, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Benzimidazoles: The synthesis of benzimidazoles typically requires an o-phenylenediamine precursor. This would necessitate a multi-step conversion of this compound, placing it outside the scope of direct derivatization.

Quinolines: Many classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as starting materials. nih.gov Following the reduction of this compound to 2-fluoro-4-methylaniline, this aniline derivative can be condensed with appropriate carbonyl compounds to form the quinoline core. For instance, reaction with an α,β-unsaturated aldehyde or ketone under acidic conditions (Skraup synthesis) would yield a substituted quinoline.

Formation of Amide Derivatives via C-H Amination

Aryl azides can serve as nitrene precursors in metal-catalyzed C-H amination reactions, enabling the direct formation of C-N bonds. acs.orgnih.gov This strategy allows for the derivatization of hydrocarbons to form amides or their precursors. Rhodium(II) and iron(II) complexes are effective catalysts for these transformations, which can proceed via either intermolecular or intramolecular pathways. nih.govacs.orgnih.gov In an intermolecular reaction, this compound can react with a suitable C-H bond-containing substrate in the presence of a rhodium catalyst to form a new C-N bond, yielding an amine that can be subsequently acylated to an amide. The reaction proceeds through a metal-nitrenoid intermediate, releasing N₂ as the sole byproduct. acs.org

Strategies for Bioconjugate Formation through Chemical Coupling

The azide group is a key functional group in the field of bioconjugation, largely due to its participation in "click chemistry". diva-portal.org this compound is an ideal reagent for introducing the 2-fluoro-4-methylphenyl moiety onto biomolecules, surfaces, or polymers.

The two primary strategies are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction connects the azide on this compound to a terminal alkyne-functionalized biomolecule. innovationhub.hk The reaction is typically fast, high-yielding, and orthogonal to most biological functional groups.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in living cells), SPAAC is the preferred method. In this catalyst-free approach, the azide reacts with a strained cyclooctyne that has been incorporated into the target biomolecule. innovationhub.hk

These bioconjugation techniques allow for the precise attachment of the fluorinated aromatic tag, which can be used for applications in chemical biology and materials science.

Functional Group Transformations and Derivatization

Beyond cycloadditions, the functional groups on this compound can be transformed to create new derivatives.

Reduction of the Azide Group: The most significant transformation is the reduction of the azide to a primary amine, yielding 2-fluoro-4-methylaniline. This is a high-yielding reaction that can be achieved under various conditions, including:

Catalytic hydrogenation (e.g., H₂, Pd/C).

Staudinger reaction using triphenylphosphine followed by hydrolysis.

Reduction with metals (e.g., Zn, Sn) in acidic media.

The resulting 2-fluoro-4-methylaniline is a versatile intermediate for the synthesis of a wide range of compounds, including the heterocycles mentioned in section 6.1.2, as well as for the synthesis of azo dyes via diazotization.

Reactions of the Aromatic Ring: The aromatic ring itself can undergo further substitution, although the directing effects of the existing substituents must be considered. The azide group is generally considered weakly deactivating and ortho-, para-directing, while the fluorine is deactivating and ortho-, para-directing. The methyl group is activating and ortho-, para-directing. The interplay of these effects will govern the regiochemical outcome of electrophilic aromatic substitution reactions.

Influence of Fluorine and Methyl Substituents on Regioselectivity and Reactivity

The reactivity and regioselectivity of this compound are significantly modulated by the electronic and steric properties of the fluorine and methyl substituents.

Electronic Effects: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net effect is deactivation of the aromatic ring towards electrophilic substitution and an increase in the electrophilicity of the azide group. The para-methyl group is electron-donating through both inductive (+I) and hyperconjugation effects, which partially counteracts the deactivating effect of the fluorine. This electronic push-pull system can influence the dipole moment and frontier molecular orbitals of the azide, affecting its reactivity in 1,3-dipolar cycloadditions. The increased electrophilicity of the azide may enhance its reaction rate with electron-rich dipolarophiles. rsc.org

Regioselectivity: In electrophilic aromatic substitution, the positions ortho to the activating methyl group (positions 3 and 5) and para to the fluorine (position 5) are electronically favored. The steric hindrance from the ortho-fluorine atom may disfavor substitution at the adjacent position 3, potentially leading to a preference for substitution at position 5.

Steric Effects: The ortho-fluorine atom can exert a steric effect, potentially influencing the approach of reagents to the azide group. However, due to the small size of fluorine, this effect is generally less pronounced than with larger ortho substituents. In reactions like CuAAC, the regioselectivity is primarily controlled by the catalyst, leading almost exclusively to the 1,4-disubstituted triazole, minimizing steric influence on the outcome. acs.org

Table 2: Summary of Substituent Effects

Substituent Position Electronic Effect Influence on Reactivity
Azido (B1232118) (-N₃) C1 Weakly deactivating, ortho/para-directing Primary site for cycloaddition and reduction
Fluoro (-F) C2 Strong -I, weak +M (net electron-withdrawing) Enhances electrophilicity of azide; deactivates ring
Methyl (-CH₃) C4 Weak +I, hyperconjugation (electron-donating) Activates ring; partially offsets deactivation by fluorine

Photochemistry and Thermolysis of 1 Azido 2 Fluoro 4 Methylbenzene

Photolytic Decomposition Pathways and Nitrene Generation

The photolysis of aryl azides is a well-documented method for the generation of highly reactive nitrene intermediates. Upon absorption of ultraviolet light, 1-azido-2-fluoro-4-methylbenzene would be expected to undergo extrusion of molecular nitrogen to form the corresponding 2-fluoro-4-methylphenylnitrene. This process typically proceeds through an electronically excited singlet state of the azide (B81097), which then decomposes to the singlet nitrene.

General studies on substituted phenyl azides indicate that the initially formed singlet nitrene can exist in equilibrium with a triplet state. The ultimate reaction pathway is highly dependent on the electronic and steric nature of the substituents on the aromatic ring. For fluorinated aryl azides, the presence of an ortho-fluoro substituent has been observed in some cases to influence the subsequent reactions of the generated nitrene, potentially favoring C-H bond insertion reactions over ring expansion to form a dehydroazepine.

Thermally Induced Transformations of the Azido (B1232118) Group

Thermally induced decomposition of aryl azides also leads to the formation of nitrenes. The stability of the azido group is significantly influenced by the nature and position of substituents on the aromatic ring. Ortho substituents, in particular, can accelerate the rate of thermolysis through electronic and steric effects.

For this compound, the ortho-fluoro group, being electron-withdrawing, and the para-methyl group, being electron-donating, would have competing effects on the stability of the azido group. Without specific experimental data, it is difficult to predict the exact decomposition temperature. General trends suggest that many substituted phenyl azides decompose in the temperature range of 120-200 °C. The thermal decomposition would also be expected to produce the 2-fluoro-4-methylphenylnitrene, which would then undergo further reactions.

Intermediates in Photochemical and Thermal Reactions

The primary reactive intermediate in both the photochemical and thermal decomposition of this compound is the 2-fluoro-4-methylphenylnitrene. This nitrene can exist in both a singlet and a triplet electronic state, with the singlet state typically being formed initially.

The singlet nitrene is known to undergo several characteristic reactions:

Intramolecular C-H insertion: The nitrene can insert into a C-H bond of the adjacent methyl group, which would lead to the formation of a five-membered ring.

Ring expansion: The singlet nitrene can rearrange to a dehydroazepine intermediate, which can then be trapped by nucleophiles.

Intersystem crossing: The singlet nitrene can convert to the more stable triplet nitrene.

The triplet nitrene is generally less reactive and typically undergoes reactions such as:

Hydrogen abstraction: The triplet nitrene can abstract hydrogen atoms from the solvent or other molecules to form an aniline derivative.

Dimerization: Two triplet nitrenes can combine to form an azo compound.

Influence of Aromatic Substituents on Photochemical and Thermal Stability and Reactivity

The fluoro and methyl substituents on the benzene (B151609) ring are expected to play a crucial role in the stability and reactivity of this compound and its corresponding nitrene.

Fluoro Substituent (ortho): The electron-withdrawing nature of the fluorine atom can influence the electronic structure of the azide and the resulting nitrene. In some related systems, ortho-fluoro substituents have been shown to increase the lifetime of the singlet nitrene and favor insertion reactions over ring expansion. This is attributed to both inductive and steric effects.

Methyl Substituent (para): The electron-donating nature of the methyl group can affect the stability of the azide and the reactivity of the nitrene. Generally, electron-donating groups can slightly destabilize the azide, leading to lower decomposition temperatures. In the resulting nitrene, the methyl group can influence the regioselectivity of any intermolecular reactions.

Due to the absence of specific studies on this compound, a quantitative analysis of these substituent effects is not possible.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of substituted aryl azides often relies on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. eurekaselect.com Future research should focus on the development of novel and sustainable synthetic routes to 1-Azido-2-fluoro-4-methylbenzene. Green chemistry principles could be applied to devise more environmentally benign processes. rsc.org This could involve exploring alternative azidating agents, catalyst systems, and reaction media. For instance, methods utilizing safer, in-situ generation of diazonium salts from the corresponding aniline, followed by azidation, could offer a more sustainable approach. organic-chemistry.orgsemanticscholar.org The development of catalytic methods, potentially using copper or other transition metals, for the direct azidation of C-H bonds would represent a significant advancement in the field of aryl azide (B81097) synthesis.

A comparative analysis of potential sustainable synthetic methodologies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes to this compound

Method Precursor Reagents Potential Advantages
Diazotization-Azidation 2-Fluoro-4-methylaniline (B1213500) Sodium nitrite, Sodium azide Well-established, high yielding
Nucleophilic Aromatic Substitution 1,2-Difluoro-4-methylbenzene Sodium azide Potentially high regioselectivity

Deeper Mechanistic Understanding of Complex Reactions and Intermediates

The presence of both an ortho-fluoro substituent and an azide group suggests that this compound could participate in complex reactions involving nitrene intermediates. nih.gov Photolytic or thermolytic decomposition of this azide would generate the corresponding singlet and triplet nitrenes, whose reactivity would be influenced by the electronic and steric effects of the fluorine and methyl groups. Future research should aim to trap and characterize these reactive intermediates to gain a deeper mechanistic understanding of their behavior. researchgate.net

Laser flash photolysis studies could be employed to directly observe the transient nitrene species and measure their reaction kinetics. nih.gov The ortho-fluoro group is expected to influence the propensity of the singlet nitrene to undergo ring expansion to a dehydroazepine intermediate, a common reaction pathway for aryl nitrenes. researchgate.net Understanding the competition between intermolecular reactions (e.g., C-H insertion, N-H insertion) and intramolecular rearrangement will be crucial for controlling the reaction outcomes. ucla.edu

Expansion of Heterocycle Synthesis Applications

Aryl azides are versatile building blocks for the synthesis of a wide variety of nitrogen-containing heterocycles. mdpi.comrsc.orgnih.govresearchgate.net The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of novel and potentially biologically active heterocyclic compounds. Future research should explore its application in various cycloaddition reactions.

For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with various alkynes would lead to a library of 1,2,3-triazoles with specific substitution patterns. nih.gov The regioselectivity of these cycloaddition reactions will be of particular interest, as it can be influenced by the electronic nature of the substituents on the aryl ring. researchgate.net Additionally, uncatalyzed thermal cycloadditions with electron-deficient alkenes could provide access to different classes of heterocyclic compounds. researchgate.net

Exploration of New Chemical Transformations and Derivatizations

Beyond cycloaddition reactions, the azide functionality in this compound can be transformed into other valuable functional groups. The Staudinger reaction with phosphines, for example, would provide access to the corresponding iminophosphorane, a versatile intermediate for the synthesis of amines and other nitrogen-containing compounds. nih.gov

Furthermore, the generation of the aryl nitrene intermediate opens up possibilities for novel C-H amination reactions. uic.edu Intramolecular C-H insertion reactions could be explored by tethering an appropriate alkyl chain to the aromatic ring, leading to the formation of novel fused heterocyclic systems. The influence of the ortho-fluoro substituent on the reactivity and selectivity of these transformations will be a key area of investigation. researchgate.net

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Advanced computational modeling, using methods such as Density Functional Theory (DFT), can provide valuable insights into the reactivity and selectivity of this compound. acs.orgmdpi.com Theoretical studies can be employed to:

Predict Reaction Barriers: Calculate the activation energies for various potential reaction pathways, such as cycloadditions and nitrene insertions, to predict the most favorable conditions and outcomes. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs): Understand the electronic factors that govern the regioselectivity of cycloaddition reactions by analyzing the HOMO and LUMO energies and coefficients of the azide and its reaction partners. researchgate.net

Model Intermediate Structures: Elucidate the geometries and electronic structures of transient intermediates, such as nitrenes and dehydroazepines, to better understand their reactivity. latakia-univ.edu.sy

A summary of potential computational research directions is provided in Table 2.

Table 2: Advanced Computational Modeling for this compound

Research Area Computational Method Predicted Outcomes
Reaction Mechanisms DFT, Ab initio Activation energies, transition state geometries, reaction pathways
Regioselectivity FMO analysis, DFT Prediction of major regioisomers in cycloaddition reactions
Intermediate Characterization DFT, CASSCF Electronic and geometric structures of nitrenes and other intermediates

By combining experimental investigations with advanced computational modeling, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its application in the synthesis of novel materials and molecules with potential applications in medicinal chemistry and materials science.

Q & A

Q. How can I optimize the synthesis of 1-Azido-2-fluoro-4-methylbenzene to improve yield and purity?

Methodological Answer: Use factorial design to systematically evaluate variables (e.g., reaction temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can identify critical factors affecting azide stability and fluorination efficiency. Pair this with computational tools (e.g., COMSOL Multiphysics) to simulate reaction kinetics and optimize conditions in silico before lab trials .

Q. What challenges arise in characterizing the spectral properties of this compound, and how can they be addressed?

Methodological Answer: Azido groups (N₃) and fluorine atoms cause complex NMR/IR spectra due to spin-spin coupling and vibrational modes. Use high-resolution techniques (e.g., ¹⁹F-NMR, 2D-COSY) and compare data with computational predictions (DFT-based spectral simulations) from platforms like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 1-fluoro-2-phenylbenzene) for hazard benchmarks. Implement rigorous controls: conduct small-scale stability tests under varying temperatures/pressures, use blast shields for azide reactions, and ensure fume hoods with HEPA filters for volatile fluorinated intermediates .

Advanced Research Questions

Q. How can I elucidate the reaction mechanism of this compound in click chemistry applications?

Methodological Answer: Combine experimental isotopic labeling (e.g., ¹⁸F tracing) with computational methods like density functional theory (DFT) to map transition states. Validate using kinetic isotope effects (KIE) and in situ FTIR to monitor intermediate formation .

Q. How should contradictory data on the compound’s thermal stability be resolved?

Methodological Answer: Apply statistical contradiction analysis: (1) Compare experimental setups (e.g., DSC vs. TGA) under identical conditions; (2) Use ANOVA to identify outliers; (3) Cross-validate with ab initio molecular dynamics simulations to model decomposition pathways .

Q. What steps ensure the reliability of computational models for predicting the reactivity of this compound?

Methodological Answer: (1) Calibrate force fields using experimental crystallography or spectroscopy data; (2) Validate against benchmark reactions (e.g., Huisgen cycloaddition); (3) Employ multi-software cross-checks (e.g., Gaussian vs. ORCA) to minimize algorithmic bias .

Q. How do theoretical frameworks guide experimental design for novel derivatives of this compound?

Methodological Answer: Adopt a theory-driven approach: (1) Use frontier molecular orbital (FMO) theory to predict regioselectivity; (2) Apply Hammond’s postulate to infer transition state geometry; (3) Align synthetic goals with ontological assumptions (e.g., whether electronic effects dominate steric effects) .

Q. What interdisciplinary strategies enhance the discovery of applications for this compound?

Methodological Answer: Integrate methods from chemical reaction design (e.g., ICReDD’s computational-experimental synergy), materials science (e.g., surface functionalization studies), and bioconjugation techniques (e.g., targeted drug delivery assays) .

Q. How can reproducibility issues in azide-alkyne cycloaddition studies using this compound be mitigated?

Methodological Answer: Standardize protocols: (1) Document catalyst purity (e.g., Cu(I) speciation via XANES); (2) Control atmospheric moisture using gloveboxes; (3) Share raw data and computational workflows via open-access platforms .

Q. What ontological considerations shape research directions for this compound?

Methodological Answer: Define whether the compound’s behavior is viewed through a reductionist lens (isolated molecular properties) or emergent phenomena (e.g., supramolecular interactions). This dictates experimental focus—e.g., single-molecule spectroscopy vs. bulk-phase reactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.